N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine (CMNO) is an organic compound that has been of interest to scientists for its potential applications in pharmacology and in vivo research. In particular, CMNO has been studied for its ability to act as an inhibitor of enzymes and as an activator of certain receptor pathways.
Scientific Research Applications
Antibacterial Activity : Derivatives of 1,3,4-oxadiazole have shown significant antibacterial activity against Salmonella typhi (Salama, 2020).
Structural Analysis and Hydrogen Bonding : Spectral and X-ray diffraction studies have been conducted on similar 1,3,4-oxadiazole derivatives, revealing complex hydrogen bonding patterns in the crystal structure (Aparna et al., 2011).
Chemical Transformations : Research on the transformation and desulfurization reactions involving 1,3,4-oxadiazole derivatives has been reported, contributing to the understanding of reaction mechanisms and intermediate formation (Argilagos et al., 1998).
Antioxidant Activity : Some 1,3,4-oxadiazole derivatives, specifically those tagged with thieno[2,3-d]pyrimidine, have demonstrated significant antioxidant properties (Kotaiah et al., 2012).
Synthesis Methods : Various studies have described the synthesis of 1,3,4-oxadiazole derivatives, highlighting their structural characterization and potential applications in different fields (Shi-feng, 2007).
Materials Science : 1,3,4-Oxadiazole derivatives have been utilized in the development of mesogenic materials, demonstrating unique liquid crystalline behaviors (Abboud et al., 2017).
Antidiabetic Screening : Certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antidiabetic properties, showing promise in pharmaceutical research (Lalpara et al., 2021).
Corrosion Inhibition : Investigations into the use of oxadiazole derivatives as corrosion inhibitors have shown potential for protecting metals in industrial applications (Kalia et al., 2020).
Mechanism of Action
Target of Action
The primary target of TC-G 24 is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
TC-G 24 binds to the ATP binding site of GSK-3β . By inhibiting GSK-3β, TC-G 24 can modulate the activity of various downstream proteins and pathways .
Biochemical Pathways
The inhibition of GSK-3β by TC-G 24 affects several biochemical pathways. For instance, it can increase liver glycogen reserves, which are crucial for maintaining glucose homeostasis .
Pharmacokinetics
TC-G 24 has been shown to cross the blood-brain barrier (BBB), which suggests that it has good bioavailability . .
Result of Action
The inhibition of GSK-3β by TC-G 24 leads to an increase in liver glycogen reserves . This can have potential therapeutic implications for diseases such as type 2 diabetes mellitus, stroke, Alzheimer’s disease, and other related conditions .
Action Environment
The action of TC-G 24 can be influenced by various environmental factors. For instance, the ability of TC-G 24 to cross the BBB suggests that it can act in the central nervous system . .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-9-2-5-11(8-13(9)16)17-15-19-18-14(23-15)10-3-6-12(7-4-10)20(21)22/h2-8H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNWQGNEJYDQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.